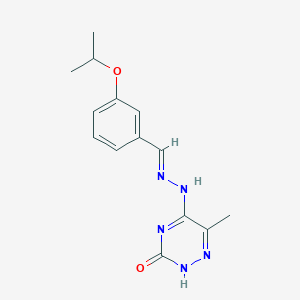
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPTZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPTZ is a hydrazone derivative of 3-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid.
Wirkmechanismus
The mechanism of action of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with target molecules such as enzymes or receptors. The hydrazone moiety of this compound is known to be a good ligand for metal ions. Therefore, it is possible that this compound may interact with metal-containing enzymes or proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target molecule. In anticancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In antimicrobial and antiviral studies, this compound has been shown to inhibit the growth and replication of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of this compound is that it may not be suitable for certain experiments due to its potential interactions with metal-containing molecules.
Zukünftige Richtungen
There are several future directions for 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone research. In medicinal chemistry, this compound could be further optimized to improve its anticancer, antimicrobial, and antiviral properties. In material science, this compound could be used as a ligand in the synthesis of new MOFs and coordination polymers with enhanced properties. In analytical chemistry, this compound could be further developed as a chromogenic and fluorescent probe for the detection of various metal ions and other analytes.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological and chemical properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesemethoden
The synthesis of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 3-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and antiviral properties. It has also been studied as a potential inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, this compound has been used as a chromogenic reagent for the detection of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of nitrite ions.
Eigenschaften
Molekularformel |
C14H17N5O2 |
|---|---|
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
6-methyl-5-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)21-12-6-4-5-11(7-12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChI-Schlüssel |
JMRAXVUXNNDNBU-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=CC=C2)OC(C)C |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C |
Kanonische SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)

![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)